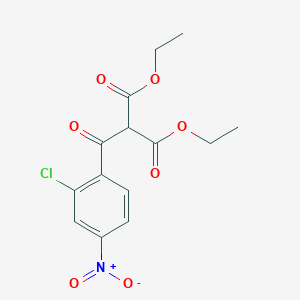
D-葡萄糖胺-2-N,6-O-二硫酸二钠盐
描述
科学研究应用
D-Glucosamine-2-N,6-O-disulphate disodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of various biochemical products and as a standard in analytical testing.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucosamine-2-N,6-O-disulphate disodium salt typically involves the sulfation of D-glucosamine. The process includes the reaction of D-glucosamine with sulfur trioxide-pyridine complex in a suitable solvent, followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production methods for D-Glucosamine-2-N,6-O-disulphate disodium salt often involve large-scale sulfation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
化学反应分析
Types of Reactions
D-Glucosamine-2-N,6-O-disulphate disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the sulfate groups.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce desulfated glucosamine .
作用机制
The mechanism of action of D-Glucosamine-2-N,6-O-disulphate disodium salt involves its interaction with specific molecular targets and pathways. The compound can hydrolyze the 6-O-sulphates of 2-deoxy-2-sulphamido-6-O-sulpho-D-glucose, 2-acetamido-2-deoxy-6-O-sulpho-D-glucose, and 2-amino-2-deoxy-6-O-sulphato-D-glucose . These interactions play a crucial role in its biochemical effects and applications.
相似化合物的比较
Similar Compounds
- 2-Deoxy-2-sulfamino-D-glucopyranose 3-sulfate
- 2-Acetamido-2-deoxy-6-O-sulpho-D-glucose
- 2-Amino-2-deoxy-6-O-sulphato-D-glucose
Uniqueness
D-Glucosamine-2-N,6-O-disulphate disodium salt is unique due to its specific sulfation pattern, which imparts distinct biochemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
属性
IUPAC Name |
disodium;[(2R,3S,4R,5R)-2,3,4-trihydroxy-6-oxo-5-(sulfonatooxyamino)hexoxy] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO13S2.2Na/c8-1-3(7-19-21(12,13)14)5(10)6(11)4(9)2-18-20-22(15,16)17;;/h1,3-7,9-11H,2H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPBRTFPOPGQHV-FAOVPRGRSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NOS(=O)(=O)[O-])O)O)O)OOS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)NOS(=O)(=O)[O-])O)O)O)OOS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NNa2O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)




![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)
![1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459207.png)






